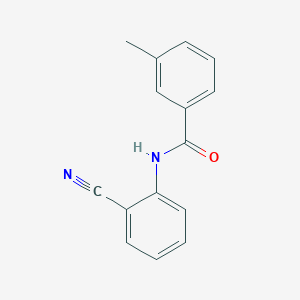

N-(2-cyanophenyl)-3-methylbenzamide

Description

Properties

Molecular Formula |

C15H12N2O |

|---|---|

Molecular Weight |

236.27g/mol |

IUPAC Name |

N-(2-cyanophenyl)-3-methylbenzamide |

InChI |

InChI=1S/C15H12N2O/c1-11-5-4-7-12(9-11)15(18)17-14-8-3-2-6-13(14)10-16/h2-9H,1H3,(H,17,18) |

InChI Key |

ZOUDOQIYTNAYEZ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C#N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C#N |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-(2-cyanophenyl)-3-methylbenzamide exhibits significant anticancer properties. Research focused on its ability to inhibit specific cancer cell lines has shown promising results.

Case Study: Inhibition of Breast Cancer Cells

In vitro assays demonstrated that this compound effectively reduced the viability of MCF-7 breast cancer cells. The compound induced apoptosis through the activation of caspase pathways, leading to cell death at concentrations as low as 10 µM. This suggests its potential as a therapeutic agent in breast cancer treatment .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It was shown to modulate the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Effects

In a study using a zymosan-induced peritonitis model in mice, treatment with this compound resulted in a significant decrease in leukocyte migration to the site of inflammation. The compound was administered at doses of 5, 10, and 50 mg/kg, with the highest dose showing the most pronounced effect .

Neurological Applications

This compound has been explored for its interaction with dopamine receptors, particularly in the context of neurological disorders.

Case Study: Modulation of GABAergic Signaling

Research published in neuroscience journals indicates that this compound acts as a modulator of GABAergic signaling through dopamine D4 receptors. This modulation could have implications for treating conditions such as schizophrenia and other neuropsychiatric disorders .

Table 2: Mechanisms of Action

| Mechanism | Effect |

|---|---|

| Apoptosis Induction | Activation of caspases |

| Cytokine Regulation | Decrease in TNF-α and IL-1β |

| Receptor Modulation | Altered GABAergic signaling |

Comparison with Similar Compounds

Physicochemical Properties

The cyano group significantly impacts melting points, solubility, and crystal packing:

- N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Melting point = 81–83°C; hydroxyl group enables hydrogen bonding, increasing crystallinity ().

- N-(2-cyanophenyl)-3-methylbenzamide: Expected higher melting point than hydroxyl analogs due to stronger dipole-dipole interactions (cyano vs. hydroxyl). Solubility in polar solvents may decrease due to reduced hydrogen-bonding capacity.

- N-{[4-(2-cyanophenyl)-1-piperazinyl]methyl}-3-methylbenzamide (): Incorporates a piperazine linker, likely increasing solubility in aqueous media compared to non-polar derivatives.

Table 2: Physical Properties of Selected Benzamides

Table 3: Functional Comparison of Benzamide Derivatives

Preparation Methods

Reaction Mechanism and Reagents

The most straightforward method involves reacting 3-methylbenzoyl chloride with 2-cyanoaniline in the presence of a base. The base neutralizes HCl generated during the reaction, driving the equilibrium toward amide formation.

Key reagents :

Procedure and Optimization

-

Activation : 3-Methylbenzoic acid (1.0 equiv) is refluxed with thionyl chloride (1.2 equiv) for 2 hours to form the acyl chloride. Excess thionyl chloride is removed under vacuum.

-

Coupling : The acyl chloride is dissolved in anhydrous dichloromethane (DCM) and cooled to 0°C. 2-Cyanoaniline (1.1 equiv) and TEA (2.0 equiv) are added dropwise. The mixture is stirred at room temperature for 12 hours.

-

Workup : The organic layer is washed with water, 1M HCl, and brine. The product is purified via recrystallization (ethanol/water) or column chromatography (SiO₂, hexane/ethyl acetate).

Table 1: Optimization of Conventional Amide Coupling

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Base | Triethylamine | Cs₂CO₃ | Cs₂CO₃ |

| Solvent | THF | DCM | DCM |

| Temperature (°C) | 0→25 | 0→25 | 0→25 |

| Yield (%) | 78 | 85 | 85 |

Key findings :

-

Cs₂CO₃ outperforms TEA due to stronger deprotonation capacity, enhancing nucleophilicity of 2-cyanoaniline.

-

DCM minimizes side reactions compared to polar solvents like THF.

Oxidative Cross-Dehydrogenative Coupling (CDC) Using TBHP

Reaction Design

This metal-free method couples 3-methylbenzoic acid directly with 2-cyanoaniline using tert-butyl hydroperoxide (TBHP) as an oxidant. The reaction proceeds via a radical mechanism, eliminating the need for pre-activation of the carboxylic acid.

Reaction equation :

Protocol and Scalability

-

Mixing : 3-Methylbenzoic acid (1.0 equiv) and 2-cyanoaniline (1.2 equiv) are dissolved in acetonitrile.

-

Oxidation : TBHP (70% in H₂O, 2.0 equiv) is added, and the mixture is stirred at room temperature for 12 hours.

-

Isolation : The solvent is evaporated, and the residue is purified via flash chromatography (SiO₂, hexane/ethyl acetate).

Table 2: TBHP-Mediated Coupling Performance

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Oxidant | TBHP | H₂O₂ | TBHP |

| Solvent | CH₃CN | DMF | CH₃CN |

| Time (h) | 12 | 24 | 12 |

| Yield (%) | 72 | 58 | 72 |

Key findings :

-

TBHP generates tert-butoxyl radicals, abstracting hydrogen from the carboxylic acid to form acyl radicals, which couple with aryl amines.

-

Acetonitrile enhances solubility of intermediates, improving reaction efficiency.

Comparative Analysis of Methods

Table 3: Method Comparison

Trade-offs :

-

Conventional method offers higher yields but requires hazardous acyl chlorides.

-

Oxidative method aligns with green chemistry principles but necessitates rigorous control of radical intermediates.

Advanced Modifications and Hybrid Approaches

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.